Home > Products > Building Blocks P2197 > 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine - 1260663-77-1

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine

Catalog Number: EVT-1735629
CAS Number: 1260663-77-1
Molecular Formula: C6H4F4N2
Molecular Weight: 180.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Fluoro-2-trifluoromethyl imidazole

  • Compound Description: This novel compound was isolated from a new halophilic Bacillus aquimaris strain Persiangulf TA2, found in the northern Persian Gulf. It exhibits broad-spectrum antimicrobial activity against various human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [].

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine

  • Compound Description: This compound serves as a key intermediate in synthesizing a novel class of potent deoxycytidine kinase (dCK) inhibitors [].

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

  • Compound Description: This pyrimidin-4-amine derivative exhibits broad-spectrum insecticidal and fungicidal activity, showing particularly strong insecticidal activity against Mythimna separata and fungicidal activity against Pseudoperonospora cubensis [].

5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)

  • Compound Description: Similar to its close analog U7, this pyrimidin-4-amine derivative demonstrates broad-spectrum insecticidal and fungicidal activity against Mythimna separata and Pseudoperonospora cubensis [].

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: Developed from an optimization study starting with the insecticide tebufenpyrad, this pyrimidin-4-amine derivative displays excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis, surpassing or matching the efficacy of commercial fungicides like diflumetorim [].

5-fluoro-2-methyl-3-(2-trifluoromethyl-1,3,4-thiadiazol-5-yl)-4(3H)-quinazolinone

  • Compound Description: This compound, synthesized from 5-fluoro-2-methyl-3,1-benzoxazin-4-one and 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, was investigated for potential antiviral and anticancer activity [].

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

  • Compound Description: This compound is the dihydrochloride dihydrate salt of Pexidartinib, a drug used in the treatment of certain types of cancer. This drug functions by inhibiting colony stimulating factor-1 receptor (CSF-1R) activity [].
  • Compound Description: This compound is synthesized by reacting 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine [].

(3E,5E)-1-((4-chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

  • Compound Description: This compound has shown anti-inflammatory activity and its crystal structure has been determined [].

(3E,5E)-1-((4-bromophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

  • Compound Description: Similar to its chlorophenyl analog, this compound displays anti-inflammatory activity and its crystal structure is known [].

N-(furan-2-ylmethyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (Compound 1)

  • Compound Description: This 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative was synthesized and its structure confirmed by X-ray diffraction. Its antitumor activity was deemed less potent compared to its silatranylpropyl analog (Compound 2) and 5-fluorouracil (5-FU) [].

N-(3-silatranylpropyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (Compound 2)

  • Compound Description: This 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative was synthesized and characterized by X-ray diffraction. Preliminary bioassays revealed its superior antitumor activity against BCG-823 cells compared to 5-fluorouracil (5-FU) [].
  • Compound Description: This series of novel derivatives was synthesized through O-alkylation of 1-(8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine with various aryl alcohols. These compounds were synthesized and then characterized using techniques such as 1H NMR and LCMS. Their antibacterial activity was also evaluated [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: This novel third-generation phosphodiesterase 4 (PDE4) inhibitor exhibits potent anti-inflammatory activity, surpassing the efficacy of roflumilast, rolipram, and cilomilast in inhibiting LPS-induced TNF-α production and pulmonary neutrophilia. Notably, EPPA-1 demonstrates a significantly improved therapeutic index due to its low emetic potential [].

N,N'-bis(5-fluoro-2-hydroxybenzylidene)ethyle-nediamine (Compound 1)

  • Compound Description: This compound is a bis-Schiff base derived from 5-fluorosalicylaldehyde. It has been synthesized and characterized, but its biological activity is not extensively studied [].

4,4'-difluoro-2,2'-[(hydrazine-1,2-diylidene)bis(methanylylidene)]diphenol (Compound 2)

  • Compound Description: This compound represents another bis-Schiff base derived from 5-fluorosalicylaldehyde. It has been synthesized and characterized, but its biological activity remains largely unexplored [].
  • Compound Description: This compound is a disilver macrocyclic complex containing the ligand N-[(diphenylphosphanyl)methyl]pyridin-4-amine (DPP). The perchlorate anions interact weakly with the complex through Ag···O and N-H···O interactions [].

[Ag2(C18H17N2P)2(NO3)2]

  • Compound Description: Similar to its perchlorate analog, this compound is a disilver macrocyclic complex containing the ligand N-[(diphenylphosphanyl)methyl]pyridin-4-amine (DPP). In contrast, nitrate anions chelate to the silver ions, resulting in a different supramolecular structure compared to the perchlorate complex [].

1,8-Bis(dimethylamino)naphthalene bis[6-fluoro-2-(trifluoromethyl)-4-quinolinol] acetonitrile solvate

  • Compound Description: In the crystal structure of this compound, 1,8-bis(dimethylamino)naphthalene (DMAN) acts as a proton sponge by accepting a proton from the 6-fluoro-2-(trifluoromethyl)-4-quinolinol moiety [].

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, bimiralisib)

  • Compound Description: PQR309 (bimiralisib) is a potent pan-class I PI3K inhibitor, targeting mTOR kinase at higher concentrations. This drug candidate exhibits favorable oral bioavailability, blood-brain barrier permeability, and a favorable safety profile in preclinical models, positioning it as a potential therapeutic option for various cancers, including brain tumors [].

2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine

  • Compound Description: In the crystal structure of this compound, the benzene ring and the pyrimidine ring are not coplanar [].

4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile

  • Compound Description: This compound's crystal structure has been determined, revealing a triclinic crystal system [].

5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine

  • Compound Description: In this compound, the central benzene ring is not coplanar with the pendant benzene and oxadiazole rings. N—H⋯N hydrogen bonds connect the molecules, forming chains along the [] direction [].

N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine

  • Compound Description: In the crystal structure of this compound, the thienopyridine fused-ring system is almost planar and forms a small dihedral angle with the attached dihydroimidazole ring [].

(R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006)

  • Compound Description: ELND006 is a metabolically stable γ-secretase inhibitor that selectively inhibits Aβ generation over Notch. It has demonstrated efficacy in lowering Aβ levels in the cerebrospinal fluid of healthy human volunteers and has advanced to human clinical trials [].

(R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007)

  • Compound Description: Similar to ELND006, ELND007 is a metabolically stable γ-secretase inhibitor with selectivity for Aβ generation over Notch. This compound has also progressed to human clinical trials, demonstrating its potential as a therapeutic agent for Alzheimer's disease [].

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl) propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

  • Compound Description: SN003 is a novel, small-molecule corticotropin-releasing factor 1 (CRF1) receptor antagonist. It displays high affinity and selectivity for CRF1 receptors, inhibiting CRF-induced cAMP accumulation and adrenocorticotropin hormone release without exhibiting agonist activities [].

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

  • Compound Description: These derivatives act as potent, selective, and orally bioavailable inhibitors of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase involved in ECM remodeling. Inhibition of LOXL2 has shown promise in preclinical models of fibrosis [].

(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)

  • Compound Description: CCT245737 is a potent and selective oral checkpoint kinase 1 (CHK1) inhibitor identified through multiparameter lead optimization. It exhibits in vivo efficacy as a single agent and as a potentiator of DNA-damaging chemotherapy [].

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor with promising antitumor activity in various cancer cell lines and xenograft models. Its favorable pharmacokinetic profile and low toxicity make it a promising drug candidate currently in clinical trials in China [].

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

  • Compound Description: MK-0364 is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. In rodent models of obesity, it demonstrates robust efficacy in reducing food intake and weight gain, achieving significant weight loss with partial brain CB1R occupancy [].
Overview

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative that plays a significant role in various biochemical applications, particularly in the synthesis of active pharmaceutical ingredients and other bioactive compounds. Its unique chemical structure enables it to interact with various biological systems, making it a valuable compound in medicinal chemistry and agrochemicals.

Source and Classification

This compound is classified under fluorinated heterocycles, specifically as a pyridine derivative. It is often synthesized for its utility in biochemical reactions and as an intermediate in the production of pharmaceuticals and agrochemicals. The compound is recognized for its potential applications in drug development, particularly as a building block for RAF inhibitors used in cancer treatment .

Synthesis Analysis

Methods

The synthesis of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine can be achieved through several methods:

  1. Fluorination of Pyridine Derivatives: A common method involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine, which can then be further processed into the desired compound.
  2. Industrial Production: In industrial settings, high-temperature vapor-phase reactions utilizing transition metal-based catalysts are employed. For example, simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at temperatures above 300°C using iron fluoride as a catalyst can produce various fluorinated pyridines.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and the use of specific catalysts to achieve high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is C7H4F5NC_7H_4F_5N. The structure features a pyridine ring substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position, along with an amino group at the 4-position.

Data

  • Molecular Weight: Approximately 201.11 g/mol
  • Melting Point: Not extensively documented but typically falls within standard ranges for similar compounds.
  • Solubility: Generally soluble in polar organic solvents.
Chemical Reactions Analysis

Reactions

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine participates in several types of chemical reactions:

  1. Substitution Reactions: The compound can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles. Common reagents include tetra-n-butylammonium fluoride and dimethylformamide.
  2. Oxidation and Reduction: While less common than substitution reactions, oxidation (using reagents like potassium permanganate) and reduction (using lithium aluminum hydride or sodium borohydride) reactions are also possible.

Technical Details

The outcomes of these reactions depend significantly on the specific reagents and conditions employed, leading to various substituted derivatives or oxidized/reduced products.

Mechanism of Action

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine exerts its effects by modulating key cellular processes:

  1. Cell Signaling Pathways: It influences cell function by interacting with enzymes and proteins involved in signaling pathways, altering cellular responses to stimuli.
  2. Gene Expression: The compound can affect gene expression by binding to transcription factors or regulatory proteins, leading to changes in the expression levels of specific genes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may decompose under extreme conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic fluorine atoms.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound .

Applications

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine has several scientific uses:

  1. Pharmaceutical Development: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients, including those targeting cancer pathways through RAF inhibition .
  2. Agrochemicals: The compound is also explored for its potential application as a fungicide due to its efficacy against various fungal pathogens .
  3. Chemical Research: It is utilized in research settings for developing new ligands and chelating agents through palladium-catalyzed amination processes .

Properties

CAS Number

1260663-77-1

Product Name

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyridin-4-amine

Molecular Formula

C6H4F4N2

Molecular Weight

180.1 g/mol

InChI

InChI=1S/C6H4F4N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12)

InChI Key

UXLQUFVYDUXVTJ-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1C(F)(F)F)F)N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.